Urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)-
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Overview
Description
Urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with a dimethyl group and a complex benzazocine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4,5,6-hexahydro-1-benzazocin-1-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,3,4,5,6-hexahydro-1-benzazocin-1-amine in an appropriate solvent such as dichloromethane.
- Add dimethylcarbamoyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways.
Medicine
In medicine, urea derivatives are often explored for their potential therapeutic properties. This compound may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler urea derivative with two methyl groups attached to the nitrogen atoms.
1,3-Dimethylurea: Another urea derivative with methyl groups at different positions.
Diuron: A urea derivative used as a herbicide, characterized by the presence of a dichlorophenyl group.
Uniqueness
Urea, 1,1-dimethyl-3-(2-(1,2,3,4,5,6-hexahydro-1-benzazocin-1-yl)ethyl)- is unique due to its complex benzazocine structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler urea derivatives.
Properties
CAS No. |
102433-30-7 |
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Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)ethyl]urea |
InChI |
InChI=1S/C16H25N3O/c1-18(2)16(20)17-11-13-19-12-7-3-4-8-14-9-5-6-10-15(14)19/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,17,20) |
InChI Key |
QVPUGYYRZIGIOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCN1CCCCCC2=CC=CC=C21 |
Origin of Product |
United States |
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